molecular formula C18H14N4O3 B2598312 2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1226448-96-9

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2598312
CAS No.: 1226448-96-9
M. Wt: 334.335
InChI Key: OBBHHCWUIIDCRU-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound that features both isoxazole and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole moiety.

    Muscimol: A GABA receptor agonist with an isoxazole structure.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is unique due to its combination of isoxazole and phthalazinone moieties, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(9-14-13-7-3-4-8-16(13)25-22-14)19-10-15-11-5-1-2-6-12(11)18(24)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHHCWUIIDCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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